N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide
Description
The compound "N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide" is a sulfonamide derivative featuring a pyrimidine core substituted with a trifluoromethyl group, an azetidine ring, and a cyclopropane sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine and cyclopropane rings contribute to conformational rigidity, which may improve binding selectivity .
Properties
IUPAC Name |
N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c1-19(23(21,22)10-2-3-10)5-9-6-20(7-9)12-4-11(13(14,15)16)17-8-18-12/h4,8-10H,2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKLCPIVQJTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonamide-pyrimidine hybrids, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57 in ). Key differences include:
Core Structure: The target compound uses an azetidine ring linked to pyrimidine, whereas Example 57 employs a pyrazolo[3,4-d]pyrimidine scaffold. The cyclopropane sulfonamide group in the target compound replaces the benzene sulfonamide in Example 55. Cyclopropanes offer enhanced stereochemical control and metabolic resistance compared to aromatic systems .
Substituents :
- The trifluoromethyl group on the pyrimidine in the target compound differs from the 5-fluoro and 3-fluorophenyl groups in Example 56. Trifluoromethyl is more electron-withdrawing, which may influence binding interactions in hydrophobic enzyme pockets .
Physicochemical Properties :
- Example 57 has a higher molecular weight (616.9 g/mol) and melting point (211–214°C) compared to the target compound, which likely has a lower molecular weight due to its compact azetidine and cyclopropane groups. Lower molecular weight could improve bioavailability .
Activity Comparison (Hypothetical)
While direct activity data for the target compound is unavailable in the provided evidence, structural analogs like Example 57 show inhibitory activity against kinases or proteases. The azetidine and cyclopropane motifs in the target compound may enhance selectivity for specific isoforms of these enzymes compared to bulkier analogs .
Data Tables
Table 1: Structural Comparison
Research Findings and Limitations
Synthetic Feasibility : The azetidine and cyclopropane rings in the target compound may require specialized synthetic routes (e.g., ring-opening or strain-driven cyclization), whereas Example 57 uses a more conventional Suzuki coupling approach .
Bioactivity Gaps: No direct bioactivity data for the target compound is available in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
